![molecular formula C18H19FN2O B248017 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide](/img/structure/B248017.png)
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide, also known as LSN2463359, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been found to have promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide is not fully understood, but it is believed to act on several molecular targets, including the dopamine D2 receptor and the sigma-1 receptor. These receptors are involved in various physiological processes, including neurotransmission and cell signaling.
Biochemical and Physiological Effects:
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. These effects are believed to be mediated by the compound's interactions with various molecular targets.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide in lab experiments is its specificity for certain molecular targets, which allows for more precise modulation of biological processes. However, one limitation is that the compound may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide, including further investigation of its molecular targets and the development of more potent analogs. Additionally, the compound's potential therapeutic applications in neurology and oncology warrant further study, including preclinical and clinical trials to evaluate its safety and efficacy.
Synthesis Methods
The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide involves several steps, starting with the reaction of 3,4-dihydroisoquinoline with 3-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a coupling reaction with 3-aminopropiophenone to yield the final product.
Scientific Research Applications
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide has been studied for its potential therapeutic applications in various fields, including neurology and oncology. In neurology, this compound has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide has been found to have anti-tumor activity and has been studied for its potential use in cancer therapy.
properties
Product Name |
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide |
---|---|
Molecular Formula |
C18H19FN2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C18H19FN2O/c19-16-6-3-7-17(12-16)20-18(22)9-11-21-10-8-14-4-1-2-5-15(14)13-21/h1-7,12H,8-11,13H2,(H,20,22) |
InChI Key |
KIHDQLGNQVTPMH-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC(=CC=C3)F |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.